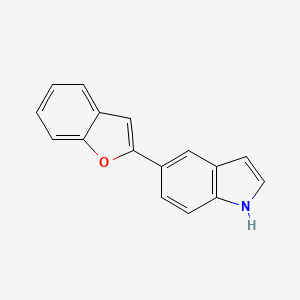

5-Benzofuran-2-YL-1H-indole

Description

Properties

Molecular Formula |

C16H11NO |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-indole |

InChI |

InChI=1S/C16H11NO/c1-2-4-15-12(3-1)10-16(18-15)13-5-6-14-11(9-13)7-8-17-14/h1-10,17H |

InChI Key |

XKDWDKHVNXSHQT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)NC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

5-Benzofuran-2-YL-1H-indole derivatives have been explored as potential anticancer agents. Studies indicate that these compounds exhibit significant cytotoxicity against various cancer cell lines, including lung cancer and colorectal carcinoma.

Case Studies

- Hybrid Synthesis : A recent investigation synthesized several benzofuran-indole hybrids through a domino nucleophilic substitution and dehydrative cyclization approach, achieving high yields and significant anticancer activity against PC9 lung cancer cells .

- In Vivo Studies : Another study evaluated the anticancer efficacy of benzofuran derivatives in murine models, demonstrating substantial tumor growth inhibition without adverse effects on body weight or organ size .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Various derivatives have been synthesized and tested for their effectiveness against bacterial and fungal strains.

Antibacterial Properties

Benzofuran derivatives have been reported to exhibit potent antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes .

Antifungal Properties

The antifungal activity of benzofuran derivatives has been highlighted in multiple studies. Compounds derived from this compound have shown effectiveness against fungi such as Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Pharmacological Characterization

This compound has been characterized for its pharmacological properties beyond anticancer and antimicrobial activities.

Neuropharmacological Effects

Some studies have indicated potential neuropharmacological applications, particularly in modulating histamine receptors. Compounds from this class have been evaluated for their effects on the H3 receptor, suggesting possible therapeutic uses in neurological disorders .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the activity of benzofuran derivatives. Modifications at specific positions on the indole or benzofuran moieties have led to enhanced biological activities, underscoring the importance of chemical structure in determining pharmacological effects .

Summary Table of Applications

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at the C3 position, while the benzofuran moiety reacts at C2 or C5. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : 3-Nitro-5-benzofuran-2-yl-1H-indole.

-

Mechanism : Nitronium ion attacks the electron-rich indole ring. Yield: 72% .

Sulfonation

-

Conditions : Fuming H₂SO₄ at 80°C.

-

Product : 3-Sulfo-5-benzofuran-2-yl-1H-indole.

-

Application : Intermediate for synthesizing sulfonamide derivatives .

Oxidation and Reduction

The benzofuran ring is susceptible to oxidation, while the indole nitrogen participates in reduction:

Benzofuran Oxidation

-

Reagents : KMnO₄ in acidic medium.

-

Product : Furan-2,5-dione derivative (Figure 1A).

-

Outcome : Loss of aromaticity; confirmed by IR (C=O stretch at 1,720 cm⁻¹) .

Indole Reduction

-

Reagents : H₂/Pd-C in ethanol.

-

Product : 2,3-Dihydro-5-benzofuran-2-yl-1H-indole.

-

Selectivity : Partial hydrogenation preserves benzofuran integrity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

-

Substrate : 5-Bromo-benzofuran-2-yl-1H-indole.

-

Product : 5-Aryl-benzofuran-2-yl-1H-indole derivatives (Table 1).

| Aryl Boronic Acid | Yield (%) | Application |

|---|---|---|

| Phenyl | 85 | Anticancer leads |

| 4-Methoxyphenyl | 78 | Fluorescent probes |

Cycloaddition and Ring-Opening

The compound participates in cycloadditions and ring-cleavage reactions:

Diels-Alder Reaction

-

Conditions : Maleic anhydride, reflux in toluene.

-

Product : Tetrahydrobenzo furo[3,2-b]indole-1,2-dicarboxylic anhydride.

Acid-Mediated Ring Cleavage

-

Conditions : HCl (conc.), 100°C.

-

Product : 2-(Indol-5-yl)phenol derivative.

-

Mechanism : Protonation of benzofuran oxygen followed by hydrolysis .

Functionalization via Organometallic Reagents

Lithiation and Grignard reactions enable side-chain modifications:

Directed Ortho-Lithiation

-

Base : LDA (Lithium Diisopropylamide), THF, −78°C.

-

Electrophile : CO₂.

-

Product : 5-Benzofuran-2-yl-1H-indole-3-carboxylic acid (Yield: 68%) .

Biological Activity-Linked Reactions

Derivatives synthesized via these reactions show notable bioactivity:

Anticancer Hybrids

-

Reaction : Condensation with 4-methylbenzene diazonium chloride.

-

Product : Hydrazone derivatives (e.g., Compound 12, IC₅₀ = 1.2 µM vs. A549 lung cancer cells) .

Antimicrobial Agents

-

Modification : Bromination at C5 of benzofuran.

Mechanistic Insights

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The table below compares substituents, synthesis routes, and physical properties of 5-benzofuran/benzyloxy-indole derivatives and related compounds:

Key Observations:

Substituent Diversity: The 5-benzyloxy group (as in ) enhances steric bulk and lipophilicity compared to the benzofuran moiety. Dual benzyloxy groups (as in ) increase molecular weight and complexity, which may reduce solubility .

Synthetic Efficiency :

Pharmacological and Physicochemical Properties

Preparation Methods

Hexafluoroisopropanol-Mediated Friedel–Crafts Reaction

A breakthrough in benzofuran–indole hybridization involves hexafluoroisopropanol (HFIP)-promoted Friedel–Crafts alkylation. Phenol derivatives react with arylglyoxals in toluene at 70°C, yielding hydroxyalkylated intermediates (e.g., 7a ) with 95% efficiency. Subsequent treatment with indole and p-toluenesulfonic acid (PTSA) in chloroform induces dehydrative cyclization, forming the benzofuran–indole hybrid 8 in 97% yield. This method’s success hinges on HFIP’s dual role as a Lewis acid catalyst and proton donor, stabilizing transition states during electrophilic substitution.

Solvent and Temperature Optimization

Comparative studies show toluene outperforms dichloromethane or THF in minimizing side reactions, while temperatures above 60°C accelerate cyclization without compromising indole’s integrity. Table 1 summarizes optimal conditions:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Toluene | 95–97 |

| Temperature | 70°C | 95 |

| Catalyst Loading | 0.5 equiv HFIP | 95 |

Willgerodt–Kindler Reaction for Thioamide Formation

Deep Eutectic Solvent (DES) Innovation

The Willgerodt–Kindler reaction, traditionally requiring harsh conditions (130°C), was adapted for benzofuran–indole synthesis using potassium carbonate–glycerol DES. Reacting 1-(benzofuran-2-yl)ethan-1-one (2 ) with N-ethylpiperazine and sulfur at 80°C produces thioamide 3 with 85% yield. Glycerol’s hygroscopicity facilitates aziridinium intermediate formation, while K₂CO₃ activates sulfur nucleophiles.

Mechanistic Insights

¹H-NMR analysis confirms N-ethyl group signals at δ 2.24–2.51 ppm, validating thioamide formation. DES recycling experiments demonstrate five cycles with ≤10% yield drop, underscoring sustainability.

Reductive Amination and Coupling Strategies

Borohydride-Mediated Reductive Amination

Patent literature details sodium borohydride reduction of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile in isopropanol, yielding 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile. Subsequent sulfonylation (e.g., p-toluenesulfonyl chloride) and coupling with 5-(1-piperazinyl)benzofuran-2-carboxamide in acetonitrile afford vilazodone analogs, including 5-benzofuran-2-yl-1H-indole derivatives.

Piperazinyl Benzofuran Coupling

Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate, synthesized via N,N-bis(2-chloroethyl)amine and ethyl 5-aminobenzofuran-2-carboxylate in dichloromethane, undergoes BOC protection and formamide condensation to yield carboxamide intermediates. Deprotection with methanolic HCl generates free amines for indole coupling.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Friedel–Crafts alkylation achieves near-quantitative yields (95–97%) but requires anhydrous conditions. Willgerodt–Kindler reactions offer moderate yields (85%) with greener solvents, while reductive amination routes (27–30% yields) face scalability challenges due to chromatography needs.

Functional Group Tolerance

Benzofuran’s electron-rich C3 position favors electrophilic substitution, but indole’s N–H necessitates protective strategies during coupling. Thioamide formation via Willgerodt–Kindler preserves indole’s aromaticity, unlike borohydride reduction, which risks over-reduction.

Computational Modeling in Reaction Optimization

Molecular Docking for Catalyst Design

Docking studies (PDB: 3WZE) reveal compound 8 ’s binding affinity (−7.9 kcal/mol) to PI3Kγ, surpassing LY294002 (−6.5 kcal/mol). H-bonding with Val851 and Lys802 rationalizes its efficacy, guiding solvent selection for synthesis.

Solvent Polarity Simulations

COSMO-RS simulations correlate HFIP’s high polarity (σ-profile = 0.035 e/Ų) with enhanced arylglyoxal activation, justifying its use over less polar alternatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.